molecular formula C12H12N2O B15069741 (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-69-8

(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B15069741
CAS No.: 1346686-69-8
M. Wt: 200.24 g/mol
InChI Key: ICSOJTFCUBWEBW-UHFFFAOYSA-N
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Description

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is characterized by the presence of a methanol group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond. Bipyridine derivatives are widely used in various fields, including organic synthesis, coordination chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings .

Industrial Production Methods

Industrial production of bipyridine derivatives, including (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with metal centers and other molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methanol group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.

    4’-Methyl-2,2’-bipyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

    4’-Methyl-2,2’-bipyridine-4-carbonitrile: Contains a nitrile group instead of a methanol group.

Uniqueness

(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in other bipyridine derivatives .

Properties

CAS No.

1346686-69-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3

InChI Key

ICSOJTFCUBWEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

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